2-phenylazulene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

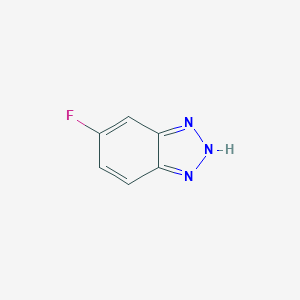

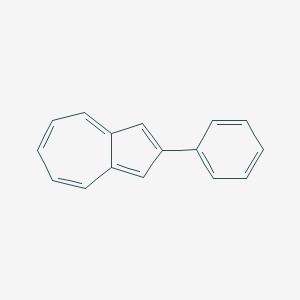

2-phenylazulene is an aromatic hydrocarbon with a unique structure characterized by a fused system of five- and seven-membered rings. This compound is known for its intense blue color, which is quite distinct from its isomer, naphthalene, which is colorless . This compound has a molecular formula of C₁₆H₁₂ and a molecular weight of 204.27 g/mol . Its unique structure and properties make it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

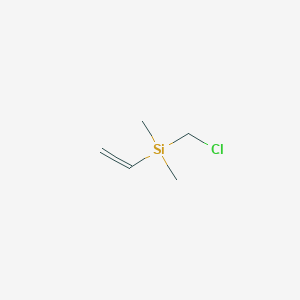

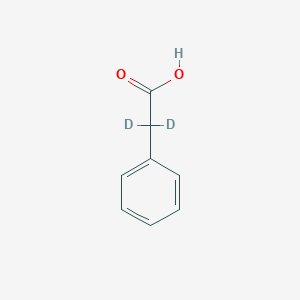

The synthesis of azulene derivatives, including 2-phenylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method involves the reaction of these starting materials with olefins, active methylenes, enamines, and silyl enol ethers . For instance, the reaction of 2H-cyclohepta[b]furan-2-ones with silyl enol ethers through an [8+2] cycloaddition reaction can yield 2-arylazulenes . This method typically requires high temperatures, around 190°C, to achieve good to excellent yields .

Chemical Reactions Analysis

2-phenylazulene undergoes various types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers . Major products formed from these reactions include various azulene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Azulene and its derivatives have found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, azulene derivatives are used as colorimetric sensors for various analytes due to their unique absorption spectra . In biology and medicine, azulene derivatives have shown potential in anti-inflammatory, antibacterial, and anti-ulcer therapies . For instance, the sulfonate of 1-ethyl-5-isopropylazulene has been reported to exhibit high anti-ulcer activity . Additionally, azulene derivatives are being explored for their potential use in optoelectronic devices and organic electronics .

Mechanism of Action

The mechanism of action of azulene, 2-phenyl- involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition results in the compound’s anti-inflammatory effects. Additionally, azulene derivatives can interact with macrophages to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

2-phenylazulene can be compared with other similar compounds such as naphthalene, pentalene, and heptalene. While naphthalene is colorless, azulene is known for its intense blue color . Pentalene and heptalene, like azulene, are non-alternant non-benzenoid hydrocarbons that exhibit unique optical and electronic properties . azulene’s distinct structure, with its fused five- and seven-membered rings, sets it apart from these other compounds . Additionally, azulene derivatives have been shown to have unique applications in optoelectronics and medicinal chemistry, further highlighting their uniqueness .

Properties

CAS No. |

19227-07-7 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-phenylazulene |

InChI |

InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H |

InChI Key |

VUKMMANDBUENJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |

| 19227-07-7 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.